Research sources
Research suggests that 3-bromo-4-chloro-5-fluoropyridine may have potential applications in various fields due to the presence of halogen atoms and the pyridine ring. Some explored areas include:
Research sources
3-Bromo-4-chloro-5-fluoropyridine is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms at the 3rd, 4th, and 5th positions of the pyridine ring, respectively. Its molecular formula is with a molecular weight of approximately 210.43 g/mol . This compound is notable for its unique substitution pattern, which imparts distinct physical, chemical, and biological properties. It has high gastrointestinal absorption and is permeable to the blood-brain barrier, making it of interest in pharmacological studies .
These reactions allow for the synthesis of various derivatives that can be further explored for biological activity and industrial applications.
The biological activity of 3-Bromo-4-chloro-5-fluoropyridine is largely attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives may exhibit enzyme inhibition or receptor modulation, making them potential candidates for drug development. Notably, this compound has been identified as a substrate for cytochrome P450 enzymes (specifically CYP1A2), which suggests its relevance in pharmacokinetic studies and its potential impact on drug-drug interactions.
The synthesis of 3-Bromo-4-chloro-5-fluoropyridine typically involves halogenation reactions. A common method includes:
Industrial production methods may involve optimized large-scale synthesis techniques that utilize continuous flow reactors for enhanced efficiency.
3-Bromo-4-chloro-5-fluoropyridine serves several important applications:
Studies on 3-Bromo-4-chloro-5-fluoropyridine have focused on its interactions with biological systems. Its derivatives may interact with enzymes and receptors, influencing metabolic pathways and potentially leading to new therapeutic agents. The ability to inhibit specific cytochrome P450 enzymes highlights its significance in understanding drug metabolism and interactions.
Several compounds share structural similarities with 3-Bromo-4-chloro-5-fluoropyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-3-chloro-5-fluoropyridine | 1211590-18-9 | 0.74 |
3-Bromo-2-chloro-5-fluoropyridine | 884494-36-4 | 0.76 |
3-Bromo-4-chloropyridine hydrochloride | 181256-18-8 | 0.78 |
5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | 0.82 |
The uniqueness of 3-Bromo-4-chloro-5-fluoropyridine lies in its distinctive halogenation pattern, which provides it with unique reactivity compared to other halogenated pyridines. This reactivity makes it a valuable compound for synthetic chemistry and research applications, particularly in developing biologically active molecules and advanced materials.